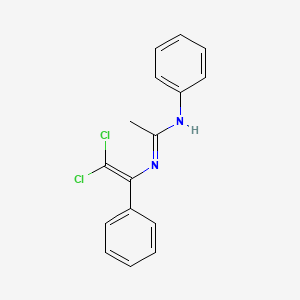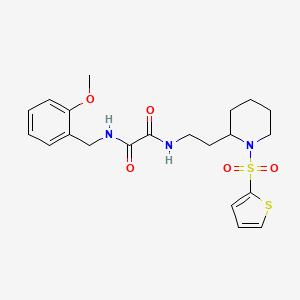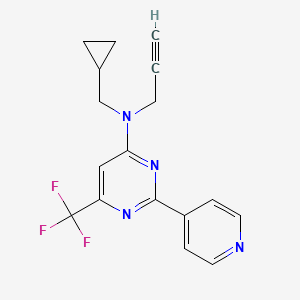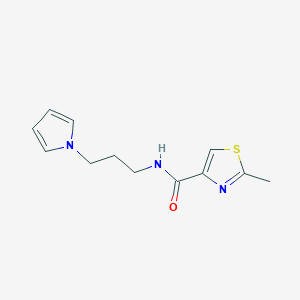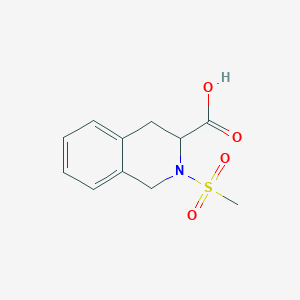
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (MTICA) is an organic compound used in a variety of scientific research applications. It is a member of the family of heterocyclic compounds known as isoquinolines, which are characterized by their nitrogen-containing ring structures. MTICA has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Binding to Phenylethanolamine N-Methyltransferase
Research indicates that 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, closely related derivatives, exhibit high potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds also show selective affinity for the α2-adrenoceptor. Despite being more lipophilic, these sulfones are generally less potent compared to their corresponding sulfonamides. However, they offer insight into the interaction within the PNMT active site, highlighting the potential therapeutic relevance of these derivatives in influencing enzyme activity and receptor interaction (Grunewald et al., 2006).
Synthesis and Structural Analysis
The synthesis of derivatives of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a structurally related compound, has been achieved through specific cyclocondensation and cyclopropanation reactions. These derivatives represent doubly constrained nonproteinogenic amino acids, offering valuable insights into the structural and chemical diversity of tetrahydroisoquinoline derivatives. Detailed NMR analysis provides an understanding of the rotational isomerism in these compounds, which can be crucial in drug design and synthesis (Czombos et al., 2000).
Anticancer Agent Synthesis
Tetrahydroisoquinoline derivatives have been synthesized as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety, found in biologically active molecules, forms the basis for these derivatives, displaying potent cytotoxicity against various cancer cell lines. This research underscores the medicinal potential of these compounds in the development of novel cancer therapies (Redda et al., 2010).
Drug Discovery and Synthesis
A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identified as PPARγ agonists, have been synthesized and biologically evaluated. These compounds show potent activity and demonstrate significant potential as efficacious and safe drugs for diabetes, exemplifying the therapeutic relevance of tetrahydroisoquinoline derivatives in drug discovery (Azukizawa et al., 2008).
Eigenschaften
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKNCFPHJZMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

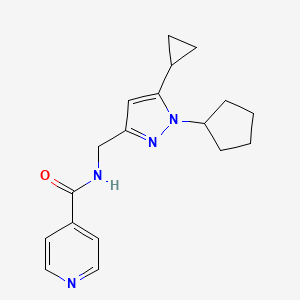
![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)
![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)


![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)
